N-{(1Z)-1-(4-nitrophenyl)-3-oxo-3-[(2E)-2-(2,4,6-tribromo-3-hydroxybenzylidene)hydrazinyl]prop-1-en-2-yl}benzamide
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Overview
Description
N-[(1Z)-2-(4-NITROPHENYL)-1-{N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes nitrophenyl and tribromo-hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-2-(4-NITROPHENYL)-1-{N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require anhydrous environments and the use of specific solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-2-(4-NITROPHENYL)-1-{N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
N-[(1Z)-2-(4-NITROPHENYL)-1-{N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1Z)-2-(4-NITROPHENYL)-1-{N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl and tribromo-hydroxyphenyl groups play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems . The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-(1-NAPHTHYL)-BENZAMIDE: Shares a similar benzamide structure but lacks the nitrophenyl and tribromo-hydroxyphenyl groups.
N-(p-NITROPHENYL)PROPIOLAMIDES: Contains a nitrophenyl group but differs in the rest of the structure.
Uniqueness
N-[(1Z)-2-(4-NITROPHENYL)-1-{N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of nitrophenyl and tribromo-hydroxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15Br3N4O5 |
---|---|
Molecular Weight |
667.1 g/mol |
IUPAC Name |
N-[(Z)-1-(4-nitrophenyl)-3-oxo-3-[(2E)-2-[(2,4,6-tribromo-3-hydroxyphenyl)methylidene]hydrazinyl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H15Br3N4O5/c24-17-11-18(25)21(31)20(26)16(17)12-27-29-23(33)19(28-22(32)14-4-2-1-3-5-14)10-13-6-8-15(9-7-13)30(34)35/h1-12,31H,(H,28,32)(H,29,33)/b19-10-,27-12+ |
InChI Key |
KQBQRNCZGTWLAH-XDGPCHOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N/N=C/C3=C(C(=C(C=C3Br)Br)O)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=C(C(=C(C=C3Br)Br)O)Br |
Origin of Product |
United States |
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